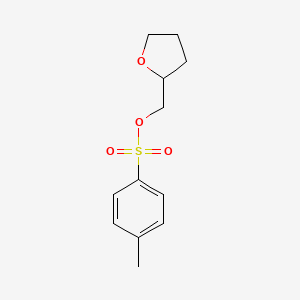

2,6-二氟-3-甲氧基苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including palladium-catalyzed reactions, regioselective additions, and carbonylation processes. For example, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involves Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, 2-carboxy-4-methoxyphenylacetic acid is synthesized from 2-carboxyphenylacetic acid using sulfonation, alkali fusion, and methylation reactions . These methods could potentially be adapted for the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-Difluoro-3-methoxyphenylacetic acid can be complex, with the potential for chirality and the formation of unexpected products. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters involves several steps and can lead to tricyclic products . Understanding the molecular structure is crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds can include interactions with various nucleophiles and the potential for cyclization. For example, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester undergoes reactions with aniline and other amines, as well as thermal cyclization to form different products . These reactions highlight the reactivity of the methoxy and carboxylic acid functional groups, which are also present in 2,6-Difluoro-3-methoxyphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into the behavior of 2,6-Difluoro-3-methoxyphenylacetic acid. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is stable against light and heat . These properties are important for applications in biomedical analysis and could be relevant for the study of 2,6-Difluoro-3-methoxyphenylacetic acid if it shares similar structural features.

科学研究应用

化学传感和检测

2,6-二氟-3-甲氧基苯乙酸由于其独特的结构特性,在化学传感和检测应用中发挥作用。例如,从相关化合物衍生的荧光团已应用于开发可选择性检测高反应性氧化物种和过氧化物酶反应中间体的新型荧光探针。这些探针具有抗光诱导自氧化的特性,并已在生物和化学研究中用于可视化活细胞中的活性氧物种,展示了它们在生物医学分析中的实用性 (Setsukinai et al., 2003)。

合成和材料科学

在合成和材料科学领域,与2,6-二氟-3-甲氧基苯乙酸结构相关的化合物已被用于合成二氟化合物,包括在制药和农药中具有重要意义的伪肽和其他氟化基团。例如,在Ugi反应中利用手性α,α-二氟-β-氨基酸的二氟伪肽展示了该化合物在促进新型合成途径中的作用,突显了它在新材料和治疗剂开发中的重要性 (Gouge et al., 2004)。

药物研究

在药物研究中,2,6-二氟-3-甲氧基苯乙酸的结构类似物已被研究其在药物开发中的潜力。例如,苯乙酸衍生物已被研究其细胞毒活性,其中含有羧酸配体的配合物对各种肿瘤细胞系表现出显著活性。这些研究有助于了解该化合物在癌症治疗中的潜力,并突显了它在药物化学中的相关性 (Gómez‐Ruiz等,2008)。

分析化学

此外,该化合物及其衍生物已在分析化学中作为用于生物医学分析的新型稳定荧光团应用。这些荧光团在广泛的水介质pH范围内表现出强荧光,使其适用于复杂生物样品中羧酸的荧光标记和检测 (Hirano et al., 2004)。

安全和危害

作用机制

Target of Action

The primary targets of 2,6-Difluoro-3-methoxyphenylacetic acid are currently unknown. This compound is a specialty product used in proteomics research

Mode of Action

As a specialty product for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways, but further studies are required to elucidate the exact pathways and their downstream effects.

Result of Action

属性

IUPAC Name |

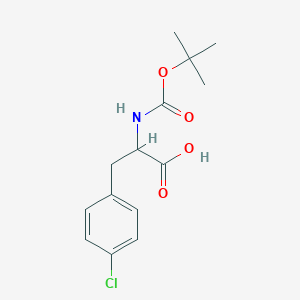

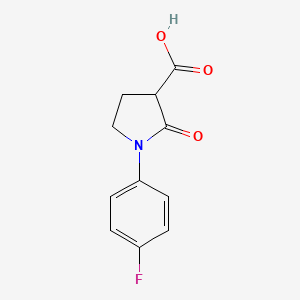

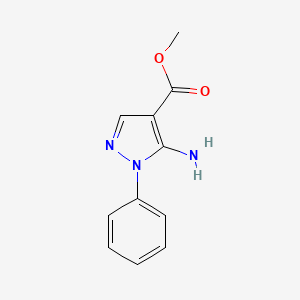

2-(2,6-difluoro-3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUMRKHFRAIFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396818 |

Source

|

| Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-65-3 |

Source

|

| Record name | 2,6-Difluoro-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。